molecular formula C12H15NO7 B589417 DL-threo-β-(3,4-Methylenedioxyphenyl)serine-13C2,15N Acetate Salt CAS No. 1329610-57-2

DL-threo-β-(3,4-Methylenedioxyphenyl)serine-13C2,15N Acetate Salt

Cat. No.: B589417
CAS No.: 1329610-57-2
M. Wt: 288.23
InChI Key: MLMBILXCWROGFT-YVOIDUNUSA-N
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Description

DL-threo-β-(3,4-Methylenedioxyphenyl)serine-13C2,15N Acetate Salt is a compound that contains isotopic labels of carbon-13 and nitrogen-15. It is a crystalline powder that can dissolve in solvents like water and methanol. This compound is primarily used in nuclear magnetic resonance (NMR) studies to trace metabolic pathways and study the synthesis of biological molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of DL-threo-β-(3,4-Methylenedioxyphenyl)serine-13C2,15N Acetate Salt involves multiple steps. The synthesis starts with the appropriate isotopically labeled reagents containing carbon-13 and nitrogen-15. These reagents undergo a series of chemical reactions, including condensation and cyclization, to form the desired compound. The final product is then purified through crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and advanced purification techniques to ensure high yield and purity. The production is carried out under controlled conditions to maintain the integrity of the isotopic labels .

Chemical Reactions Analysis

Types of Reactions

DL-threo-β-(3,4-Methylenedioxyphenyl)serine-13C2,15N Acetate Salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

DL-threo-β-(3,4-Methylenedioxyphenyl)serine-13C2,15N Acetate Salt has several scientific research applications:

Mechanism of Action

The mechanism of action of DL-threo-β-(3,4-Methylenedioxyphenyl)serine-13C2,15N Acetate Salt involves its incorporation into biological molecules. The isotopic labels allow researchers to trace the compound through various metabolic pathways and study its interactions with other molecules. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    DL-threo-β-(3,4-Methylenedioxyphenyl)serine: The non-labeled version of the compound.

    DL-threo-β-(3,4-Methylenedioxyphenyl)serine-13C2: Contains only carbon-13 isotopic labels.

    DL-threo-β-(3,4-Methylenedioxyphenyl)serine-15N: Contains only nitrogen-15 isotopic labels.

Uniqueness

DL-threo-β-(3,4-Methylenedioxyphenyl)serine-13C2,15N Acetate Salt is unique due to its dual isotopic labeling, which provides more detailed information in NMR studies compared to compounds with a single isotopic label. This dual labeling allows for more precise tracing of metabolic pathways and interactions within biological systems .

Properties

CAS No.

1329610-57-2

Molecular Formula

C12H15NO7

Molecular Weight

288.23

IUPAC Name

acetic acid;(2S,3S)-2-azanyl-3-(1,3-benzodioxol-5-yl)-3-hydroxypropanoic acid

InChI

InChI=1S/C10H11NO5.C2H4O2/c11-8(10(13)14)9(12)5-1-2-6-7(3-5)16-4-15-6;1-2(3)4/h1-3,8-9,12H,4,11H2,(H,13,14);1H3,(H,3,4)/t8-,9+;/m1./s1/i8+1,9+1,11+1;

InChI Key

MLMBILXCWROGFT-YVOIDUNUSA-N

SMILES

CC(=O)O.C1OC2=C(O1)C=C(C=C2)C(C(C(=O)O)N)O

Synonyms

(R,S)-rel-α-Amino-β-hydroxy-1,3-benzodioxole-5-propanoic Acid-13C2,15N Acetate Salt; 

Origin of Product

United States

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